molecular formula C16H11ClFN3O2 B5056971 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B5056971
M. Wt: 331.73 g/mol
InChI Key: RLJRPSLAOBKNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of oxadiazoles, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide is not fully understood. However, studies have suggested that it exerts its biological activity by modulating various signaling pathways. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the infiltration of inflammatory cells. It has also been shown to inhibit the proliferation of cancer cells and reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide in lab experiments is its potent biological activity. It has been shown to exhibit anticancer and anti-inflammatory activity at relatively low concentrations. It is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes.
However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve in aqueous solutions, which can affect its bioavailability and efficacy. It is also important to note that this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research on 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This can help to identify new therapeutic targets for the treatment of cancer and inflammatory diseases.
Another area of research is to optimize the synthesis method of this compound to improve its solubility and bioavailability. This can improve its efficacy in lab experiments and increase its potential for clinical use.
Finally, future research can focus on conducting preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans. This can help to establish its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide involves the reaction of 3-chlorobenzohydrazide with 2-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate and sodium azide to form the oxadiazole ring. Finally, the amide group is introduced by reacting the intermediate with acetic anhydride and triethylamine. The yield of the final product is around 60%.

Scientific Research Applications

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax.
In addition to its anticancer activity, this compound has also been shown to exhibit anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduce the infiltration of inflammatory cells in animal models of inflammation.

Properties

IUPAC Name

2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O2/c17-11-5-3-4-10(8-11)16-20-14(21-23-16)9-15(22)19-13-7-2-1-6-12(13)18/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJRPSLAOBKNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=NOC(=N2)C3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.